Dimethylphosphine oxide

Description

Significance of Organophosphorus Compounds in Modern Chemistry

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are integral to numerous scientific fields. beilstein-journals.orgnih.gov Their importance stems from the diverse reactivity and structural motifs conferred by the phosphorus atom, which can exist in various oxidation states and coordination environments. beilstein-journals.orgnih.gov This versatility has led to their widespread use as ligands in catalysis, as key components in medicinal chemistry, and as functional units in materials science. beilstein-journals.orgnih.govtaylorandfrancis.com In nature, organophosphorus compounds are fundamental to life, with adenosine (B11128) triphosphate (ATP) being a prime example of their role in cellular energy processes. jelsciences.com The ability of organophosphorus compounds to interact with biological targets has driven their development as therapeutic agents, including antiviral and anticancer drugs. jelsciences.com

The Role of the Dimethylphosphinoyl Moiety in Chemical Systems

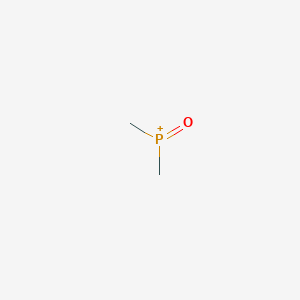

The dimethylphosphinoyl group, Me₂P(O)-, is the defining feature of dimethylphosphine (B1204785) oxide and its derivatives. This functional group possesses a highly polar P=O bond, which makes it a strong hydrogen bond acceptor. bldpharm.com This characteristic is particularly significant in medicinal chemistry, where the introduction of a dimethylphosphinoyl moiety can enhance a molecule's solubility, metabolic stability, and ability to bind to biological targets. bldpharm.comchemrxiv.orgresearchgate.net The tetrahedral geometry of the phosphorus atom also provides three vectors for chemical modification, allowing for the creation of diverse molecular architectures. bldpharm.com In materials science, the polarity and stability of the dimethylphosphinoyl group are exploited to modify the properties of polymers and other materials. bloomtechz.com

Historical Context and Evolution of Research on Dimethylphosphine Oxide

While phosphine (B1218219) oxides were once considered undesirable byproducts in reactions like the Wittig or Mitsunobu reactions, their perception has dramatically shifted. chemrxiv.org The synthesis and reactivity of this compound have been subjects of academic interest for decades. Early research focused on its fundamental chemical transformations. However, the turning point in the appreciation of the dimethylphosphinoyl moiety came with its incorporation into biologically active molecules. The approval of the anticancer drug brigatinib, which contains a this compound group, by the FDA in 2017 marked a significant milestone, highlighting the potential of this functional group in drug design. chemrxiv.orgresearchgate.netenamine.net This has spurred a surge in research focused on developing new synthetic methods for introducing the dimethylphosphinoyl group and creating novel building blocks for medicinal and materials chemistry. enamine.netresearchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

dimethyl(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OP/c1-4(2)3/h1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAWEUZTDVWTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80992833 | |

| Record name | Dimethylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7211-39-4 | |

| Record name | Dimethylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007211394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Development for Dimethylphosphine Oxide and Its Derivatives

Established Synthetic Pathways to Dimethylphosphine (B1204785) Oxide

Several well-established methods are employed for the synthesis of dimethylphosphine oxide, each with its own advantages and considerations.

Routes via Chlorination of Phosphine (B1218219) Tautomers

One common route to this compound involves the hydrolysis of chlorodimethylphosphine (B1581527). wikipedia.org This reaction is straightforward, yielding this compound and hydrochloric acid. Methanol can also be utilized in place of water. wikipedia.org However, the hazardous nature of chlorodimethylphosphine has prompted the development of alternative, safer synthetic routes. wikipedia.org

Another approach within this category is the chlorination of a phosphine oxide using agents like phosphorus pentachloride to form a phosphinic acid chloride, which is then hydrolyzed to the phosphinic acid. kent.ac.uk

Hydrophosphorylation Reactions

Hydrophosphorylation reactions represent a significant pathway to this compound and its derivatives. This can involve the addition of a P-H bond across a C=O or C=C double bond. For instance, this compound can undergo addition reactions with various aldehydes and ketones. researchgate.net While electron-poor carbonyls react directly, electron-rich carbonyls may require a catalyst such as sodium hydroxide (B78521). researchgate.net

Copper-catalyzed hydrophosphorylation of terminal alkynes with this compound provides a method for creating alkenylphosphorus compounds with good stereo- and regioselectivity. This method has been shown to be effective for a range of substrates, including diarylphosphine oxides and dialkylphosphine oxides. nih.gov

Alkylation Reactions of Phosphinous Acids

The alkylation of phosphinous acids, or more accurately their stable secondary phosphine oxide tautomers, is another key synthetic strategy. A widely used method involves the reaction of diethyl phosphite (B83602) with Grignard reagents, such as methylmagnesium bromide. wikipedia.org This reaction proceeds through a magnesium bromide salt of this compound, which is then hydrolyzed to yield the final product. wikipedia.org This approach can be generalized for the synthesis of various symmetrical di-substituted phosphinic acids. kent.ac.uk

Advanced and Catalytic Approaches for Derivatization

Modern synthetic chemistry has introduced sophisticated catalytic methods for the derivatization of this compound, enabling the formation of complex molecules with high efficiency and selectivity.

Palladium-Catalyzed C-P Bond Formation Strategies

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the formation of carbon-phosphorus (C-P) bonds, allowing for the synthesis of a wide array of this compound derivatives.

The Hirao reaction, a palladium-catalyzed cross-coupling of P(O)-H compounds with aryl halides, is a foundational method for creating aryl-P bonds. nih.gov This methodology has been expanded to include various (hetero)aromatic halides, providing access to a diverse set of this compound-containing building blocks. enamine.netorganic-chemistry.org For instance, the reaction of this compound with functionalized (het)aromatic halides has been successfully demonstrated. enamine.netmdpi.com

The choice of catalyst, ligand, and reaction conditions is crucial for the success of these couplings. Systems like Pd₂(dba)₃/Xantphos have proven effective for the reaction of bromo- and iodopyridines with this compound. mdpi.com The use of iodide as an accelerator in the palladium-catalyzed C-P bond formation with aryl nonaflates has also been reported, leading to shorter reaction times. nih.gov

Table 1: Key Reagents in the Synthesis and Derivatization of this compound

| Reagent | Role | Reaction Type |

| Chlorodimethylphosphine | Precursor | Hydrolysis |

| Diethyl phosphite | Precursor | Alkylation with Grignard reagents |

| Methylmagnesium bromide | Reagent | Alkylation |

| Terminal alkynes | Substrate | Hydrophosphorylation |

| (Het)aromatic halides | Substrate | Palladium-catalyzed cross-coupling |

| Palladium(II) acetate (B1210297) | Catalyst | C-P bond formation |

| Xantphos | Ligand | C-P bond formation |

Table 2: Common Synthetic Reactions for this compound

| Reaction Name/Type | Description | Key Features |

| Hydrolysis of Chlorodimethylphosphine | Reaction of chlorodimethylphosphine with water. | Direct route, but precursor is hazardous. wikipedia.org |

| Grignard Reaction | Reaction of diethyl phosphite with a Grignard reagent. | A popular and safer alternative. wikipedia.org |

| Hydrophosphorylation | Addition of a P-H bond across a multiple bond. | Versatile for creating various derivatives. researchgate.net |

| Hirao Cross-Coupling | Palladium-catalyzed reaction of a P(O)-H compound with an aryl halide. | Forms aryl-P bonds efficiently. nih.gov |

Visible-Light-Induced C-H Phosphorylation

Visible-light-induced photoredox catalysis has emerged as a powerful and environmentally friendly strategy for the formation of C–P bonds, allowing for the direct phosphorylation of C–H bonds without the need for pre-functionalized substrates.

One notable application is the direct C6-phosphorylation of pyrrolo[2,3-d]pyrimidine (7-DAP) derivatives with various H-phosphine oxides, including dialkyl-phosphine oxides. acs.org This reaction is efficiently promoted by the combination of an organic photocatalyst, such as Na₂-eosin Y, and an oxidant like dilauroyl peroxide (LPO), under transition-metal-free conditions at room temperature. acs.org The methodology demonstrates good functional group tolerance and provides access to phosphorylated heterocycles in good to excellent yields. acs.org The reaction proceeds through the generation of a phosphoryl radical from the H-phosphine oxide, which then adds to the electron-rich heterocycle. acs.org

In addition to purely organic photocatalytic systems, transition metal catalysis in conjunction with visible light has also been explored. Ruthenaelectro-catalyzed C–H phosphorylation has been shown to be effective for a broad range of arenes and heterocycles, with this compound being a successful coupling partner. rsc.org This method offers high site-selectivity (ortho or para) and avoids the use of stoichiometric chemical oxidants by employing an electrochemical setup. rsc.orgrsc.org

| Substrate | Phosphorylating Agent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivatives | Dialkyl-phosphine oxides | Na₂-eosin Y, LPO, visible light, rt | C6-phosphorylated pyrrolo[2,3-d]pyrimidines | Moderate | acs.org |

| N-substituted 6-phenylpurines | This compound | [Ru(OAc)₂(p-cymene)], Et₃N, MeCN/H₂O, 3.5 mA | para-phosphorylated 6-phenylpurines | Good | rsc.org |

| N-substituted arylpurines | This compound | [Ru(OAc)₂(p-cymene)], HFIP, 3.5 mA | ortho-phosphorylated arylpurines | Good | rsc.orgrsc.org |

Copper-Catalyzed Hydrophosphorylation of Unsaturated Substrates

Copper-catalyzed hydrophosphorylation of unsaturated compounds, particularly terminal alkynes, represents a highly efficient and stereoselective method for the synthesis of alkenylphosphine oxides. These reactions are attractive due to their high atom economy, operational simplicity, and good functional group tolerance.

A general and practical method involves the use of copper(I) chloride as a catalyst under ligand-free and open-air conditions. This system effectively catalyzes the hydrophosphorylation of various terminal alkynes with H-phosphine oxides, including this compound. The reaction proceeds with high stereo- and regioselectivity, typically affording the E-isomer of the alkenylphosphine oxide in good to excellent yields. This methodology has been successfully applied to a wide range of substrates, including those bearing electron-donating and electron-withdrawing groups, as well as heterocyclic and ferrocene-based terminal alkynes. The practicality of this method has been demonstrated through gram-scale synthesis.

| Alkyne Substrate | Phosphine Oxide | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | This compound | CuCl, air | (E)-(2-phenylvinyl)this compound | 58% | |

| Phenylacetylene | Diethylphosphine (B1582533) oxide | CuCl, air | (E)-diethyl(2-phenylvinyl)phosphine oxide | 92% | |

| Thiophene-based terminal alkyne | Diphenylphosphine (B32561) oxide | CuCl, air | (E)-alkenylphosphine oxide | 87% | |

| Ferrocene-based terminal alkyne | Diphenylphosphine oxide | CuCl, air | (E)-alkenylphosphine oxide | 91% |

Base-Promoted Reactions with Halogenoxides

Base-promoted reactions provide a versatile route for the synthesis of this compound derivatives. A specific example involves the reaction of dimethyl(vinyl)phosphine oxide with nitrile oxides, which are generated in situ from the corresponding halogenoximes through a base-promoted process. researchgate.netnuph.edu.ua This one-pot interaction under mild conditions leads to the formation of isoxazoline-dimethylphosphine oxide hybrids in moderate yields. researchgate.netnuph.edu.ua The reaction proceeds via a [3+2] cycloaddition pathway and has been found to be regioselective, though not stereoselective. researchgate.netnuph.edu.ua

While the term "halogenoxides" specifically refers to compounds containing a halogen-oxygen bond, the broader category of base-promoted reactions with halogenated compounds is a cornerstone for synthesizing derivatives of this compound. For instance, the deprotonation of this compound with a strong base generates a phosphinite anion, which is a potent nucleophile. This anion readily reacts with various alkyl halides in an Sₙ2 fashion to form new C-P bonds, yielding a wide array of heteroleptic alkylphosphine oxides. rsc.org This approach is fundamental to the synthesis of more complex structures, such as unsymmetrical bis(phosphine) oxides, where a (haloalkyl)this compound intermediate is reacted with another deprotonated secondary phosphine oxide. enamine.net

| Substrate | Reagent | Base | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Dimethyl(vinyl)phosphine oxide | Halogenoximes (in situ generated nitrile oxides) | Not specified | Isoxazoline-dimethylphosphine oxide hybrids | Moderate | researchgate.netnuph.edu.ua |

| This compound | Alkyl halides | NaHMDS | Heteroleptic alkylphosphine oxides | High | rsc.org |

| (3-chloropropyl)this compound | Sodium phosphinites | NaHMDS | Unsymmetrical bis(phosphine) oxides | Reasonable | enamine.net |

Functionalization Strategies for Complex this compound Systems

Beyond the initial introduction of the dimethylphosphinoyl group, further functionalization is often necessary to create complex molecular architectures for specific applications. These strategies include the elaboration of aromatic and heterocyclic systems, the synthesis of molecules with multiple phosphine oxide moieties, and the formation of derivatives containing other functional groups like amines and imines.

Synthesis of Substituted Aromatic and Heterocyclic Derivatives

Palladium-catalyzed cross-coupling reactions are a key strategy for the synthesis of (hetero)aryldimethylphosphine oxides. acs.orgmdpi.com The Hirao reaction, a palladium-catalyzed coupling of H-phosphine oxides with aryl halides, is a widely used method. acs.org For instance, the reaction of this compound with various functionalized (hetero)aromatic halides in the presence of a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, and a suitable phosphine ligand like Xantphos, provides access to a diverse range of substituted aromatic and heterocyclic this compound derivatives. google.comresearchgate.net These reactions are generally tolerant of a wide array of functional groups on the aromatic ring. google.com

In addition to palladium catalysis, photocatalytic methods have also been developed for the functionalization of heterocycles. For example, the photocatalytic radical phosphorylation of 2-chloropyrazines with secondary phosphine oxides, including presumably this compound, can be achieved using a blue-light-emitting diode in the presence of a base like tBuOK. google.com

| Substrate | Reagent | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| (Het)aromatic halides | This compound | Pd-catalyst (e.g., Pd(OAc)₂), ligand (e.g., Xantphos), base | (Het)aryldimethylphosphine oxides | Good | mdpi.comresearchgate.net |

| Bromo(iodo)pyridines | This compound | Pd₂(dba)₃/Xantphos | 2-, 3-, and 4-dimethylphosphine-oxide-substituted pyridines | Up to good | google.com |

| 2-Chloropyrazines | Secondary phosphine oxides | tBuOK, blue LED | 2-Substituted pyrazines | Not specified | google.com |

Preparation of Unsymmetrical Bis(phosphine) Oxides

Unsymmetrical bis(phosphine) oxides are valuable precursors to unsymmetrical bidentate phosphine ligands, which have important applications in coordination chemistry and catalysis. A robust synthetic route to these compounds utilizes air-stable secondary phosphine oxide intermediates.

The synthesis typically involves a two-step process. First, a secondary phosphine oxide, such as this compound, is deprotonated with a strong base like sodium hexamethyldisilazide (NaHMDS) to form a sodium phosphinite. This anion is then alkylated with a dihaloalkane, for example, 1-bromo-3-chloropropane. The different reactivities of the halide leaving groups allow for the selective substitution of the bromide, leading to the isolation of an intermediate like (3-chloropropyl)this compound. enamine.net In the second step, this intermediate is reacted with a different deprotonated secondary phosphine oxide (e.g., from diethylphosphine oxide or diphenylphosphine oxide) to form the unsymmetrical bis(phosphine) oxide. enamine.net This sequential approach allows for the controlled construction of bis(phosphine) oxides with two different phosphinoyl groups.

| Starting SPO | Dihaloalkane | Intermediate | Second SPO | Final Product | Reference |

|---|---|---|---|---|---|

| (Me)₂P(O)H | 1-bromo-3-chloropropane | (Me)₂P(O)CH₂CH₂CH₂Cl | (Et)₂P(O)H | (Me)₂P(O)(CH₂)₃P(O)(Et)₂ | enamine.net |

| (Me)₂P(O)H | 1-bromo-3-chloropropane | (Me)₂P(O)CH₂CH₂CH₂Cl | (iPr)₂P(O)H | (Me)₂P(O)(CH₂)₃P(O)(iPr)₂ | enamine.net |

| (Me)₂P(O)H | 1-bromo-3-chloropropane | (Me)₂P(O)CH₂CH₂CH₂Cl | (Ph)₂P(O)H | (Me)₂P(O)(CH₂)₃P(O)(Ph)₂ | enamine.net |

Formation of Schiff Bases and Related Amine Derivatives

The this compound moiety can be incorporated into molecules containing amine functionalities, which can then be further derivatized. A key class of such derivatives are Schiff bases (or imines), which are typically formed by the condensation of a primary amine with an aldehyde or ketone.

Specifically, Schiff bases have been synthesized from aminomethyl-dimethyl-phosphine oxide and various aromatic aldehydes. These imines are valuable polyfunctional reagents and can serve as precursors for the synthesis of other complex organophosphorus compounds, such as α-aminophosphonates. The synthesis of the parent amine, (dimethylphosphoryl)methanamine (dpma), has been reported, and it serves as a fundamental building block for these transformations. The N-protonated salt structures of dpma (B1668547) have also been characterized.

Furthermore, these aminophosphine (B1255530) oxide derivatives can undergo other reactions. For example, N-benzyl-aminomethyl-dimethyl-phosphine oxide can react with isocyanates or isothiocyanates to yield the corresponding carbamoyl (B1232498) and thiocarbamoyl derivatives.

| Starting Material | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aminomethyl-dimethyl-phosphine oxide | Aromatic aldehydes | Condensation | Schiff bases | |

| N-benzyl-aminomethyl-dimethyl-phosphine oxide | Isocyanates | Addition | Carbamoyl derivatives | |

| N-benzyl-aminomethyl-dimethyl-phosphine oxide | Isothiocyanates | Addition | Thiocarbamoyl derivatives |

Addition Reactions to Carbonyl Compounds

The addition of this compound to carbonyl compounds, such as aldehydes and ketones, represents a significant synthetic route to α-hydroxyalkyl dimethylphosphine oxides. This reaction, often referred to as a phospha-aldol or Pudovik addition, involves the formation of a new carbon-phosphorus bond at the carbonyl carbon. surfacesciencewestern.comtandfonline.comnih.gov The general transformation involves the nucleophilic addition of the phosphorus atom of this compound to the electrophilic carbonyl carbon.

The reaction's success and rate are highly dependent on the nature of the carbonyl substrate and the reaction conditions. A key mechanistic aspect involves the tautomerization of the secondary phosphine oxide from its stable pentavalent P(V) form, Me₂P(O)H, to its more nucleophilic trivalent P(III) tautomer, dimethylphosphinous acid (Me₂POH). surfacesciencewestern.comresearchgate.net The P(III) species then attacks the carbonyl carbon. researchgate.net

For many aldehydes and ketones, especially those bearing electron-rich or sterically bulky substituents, a base catalyst is necessary to facilitate the reaction and achieve appreciable yields. surfacesciencewestern.com Common bases used for this purpose include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu). surfacesciencewestern.comtandfonline.com The base assists in deprotonating the phosphine oxide, increasing its nucleophilicity.

Conversely, carbonyl compounds that are inherently more electrophilic, such as those substituted with electron-withdrawing groups (e.g., fluoroalkyl groups), can react with this compound readily without the need for a catalyst. surfacesciencewestern.com The reaction with aldehydes is generally more facile than with ketones, as ketones are intrinsically less electrophilic and present greater steric hindrance. surfacesciencewestern.com A classic example of this reaction is the hydroxymethylation of this compound using formaldehyde, which readily forms (hydroxymethyl)this compound. chemicalbook.comwikipedia.org

The chemoselectivity of this addition is noteworthy. In reactions with α,β-unsaturated aldehydes, the addition of secondary phosphine oxides occurs selectively at the carbonyl carbon, rather than through a Michael-type addition to the β-carbon. surfacesciencewestern.com

The following table summarizes research findings on the addition of this compound to various carbonyl compounds.

Table 1: Addition of this compound to Carbonyl Compounds

| Carbonyl Substrate | Catalyst | Product | Reference(s) |

|---|---|---|---|

| Formaldehyde (CH₂O) | Not specified | (Hydroxymethyl)this compound | chemicalbook.comwikipedia.org |

| Various Aldehydes (electron-rich) | NaOH | α-Hydroxyalkyl dimethylphosphine oxides | surfacesciencewestern.com |

| Various Ketones (electron-rich) | NaOH | α-Hydroxyalkyl dimethylphosphine oxides | surfacesciencewestern.com |

| Fluorinated Ketones | None required | α-Hydroxy(fluoroalkyl) dimethylphosphine oxides | surfacesciencewestern.com |

| Diacetylmonoxime | KOtBu | Mono-adduct | tandfonline.com |

Fundamental Reactivity and Reaction Mechanisms of Dimethylphosphine Oxide

Prototropic Tautomerism and Its Mechanistic Implications

The reactivity of dimethylphosphine (B1204785) oxide is significantly influenced by the phenomenon of prototropic tautomerism, an equilibrium between two forms that differ in the location of a proton. This process is crucial for understanding the chemical behavior of this compound. mdpi.comresearchgate.net

Equilibrium Between Pentavalent and Trivalent Forms (P=O vs. P-OH)

Dimethylphosphine oxide exists in a tautomeric equilibrium between a pentavalent form, this compound ((CH₃)₂P(O)H), and a trivalent form, dimethylphosphinous acid ((CH₃)₂POH). mdpi.com The pentavalent form, containing a phosphorus-oxygen double bond (P=O), is generally the more stable and therefore predominant tautomer in the equilibrium mixture. mdpi.comresearchgate.net The trivalent form, characterized by a phosphorus-hydroxyl group (P-OH), is typically more reactive due to its greater nucleophilicity and reduced steric hindrance. mdpi.comresearchgate.net

Computational studies have estimated the Gibbs free energy barrier for the tautomerization of this compound to be approximately 30–40 kcal/mol. This high energy barrier contributes to the stability of the pentavalent form. The equilibrium can be shifted towards the trivalent form in the presence of transition metals or through specific reaction conditions. researchgate.net

Influence of Substituent Effects on Tautomeric Preferences

The electronic properties of substituents on the phosphorus atom play a critical role in determining the position of the tautomeric equilibrium. mdpi.comresearchgate.net

Electron-donating groups , such as the methyl groups in this compound, tend to stabilize the pentavalent (P=O) form. mdpi.comresearchgate.net

Electron-withdrawing groups , in contrast, increase the stability of the trivalent (P-OH) form. mdpi.comresearchgate.net For instance, compounds like (CF₃)₂P(O)H and (C₆F₅)₂P(O)H show a significant shift in equilibrium towards the phosphinous acid form due to the strong electron-withdrawing nature of the fluoroalkyl and fluoroaryl groups. mdpi.comresearchgate.net

The following table, based on computational studies, illustrates the effect of different substituents on the Gibbs free energy (ΔG) of the tautomeric equilibrium. A negative ΔG indicates a preference for the pentavalent form, while a positive ΔG indicates a preference for the trivalent form. researchgate.net

| Compound | Substituent Type | Gibbs Free Energy (ΔG) for Y₂P(O)H ⇄ Y₂POH (kJ mol⁻¹) | Predominant Tautomer |

| Me₂P(O)H | Electron-donating | -7.6 | Pentavalent |

| Et₂P(O)H | Electron-donating | -8.9 | Pentavalent |

| Ph₂P(O)H | Aryl | -4.0 | Pentavalent |

| F₂P(O)H | Electron-withdrawing | 27.3 | Trivalent |

| (CF₃)₂P(O)H | Electron-withdrawing | 39.1 | Trivalent |

Solvent Effects on Tautomerization Pathways

The solvent environment can significantly influence both the position of the tautomeric equilibrium and the rate of interconversion. mdpi.comemerginginvestigators.org While some studies suggest that the equilibrium of certain phosphine (B1218219) oxides, like (CF₃)₂P(O)H, is not solvent-dependent, others, such as (C₆F₅)₂P(O)H, exhibit clear solvent dependency. mdpi.comresearchgate.net

Computational studies on this compound have shown a logarithmic relationship between the stability of the tautomers and the relative permittivity of the solvent. mdpi.com The Gibbs free energy difference (ΔG) and the activation energy (ΔG#) for the tautomerization are more significantly affected by solvents with low relative permittivity. mdpi.comresearchgate.net The presence of molecules like water can also catalyze the proton transfer, with a two-water-bridged proton transfer being an energetically favorable pathway in the gas phase. researchgate.net

Redox Chemistry of the this compound Moiety

The phosphorus center in this compound can undergo both oxidation and reduction, leading to a variety of phosphorus-containing compounds. vulcanchem.com

Oxidation Reactions Leading to Higher Oxidation States of Phosphorus

The phosphine oxide group in this compound is in the +5 oxidation state and can be formed through the oxidation of the corresponding phosphine. vulcanchem.comsci-hub.se For example, the oxidation of dimethylethylphosphine with hydrogen peroxide yields dimethylethylphosphine oxide. sci-hub.se While the P=O bond is generally stable, the phosphorus atom can participate in reactions that formally represent an oxidation, often involving the formation of new bonds to electronegative elements. bloomtechz.com

Reduction Reactions to Phosphine Species

This compound can be reduced to form the corresponding secondary phosphine, dimethylphosphine ((CH₃)₂PH). ontosight.ai This reduction is a key step in the synthesis of various organophosphorus compounds, as it allows for the introduction of the air-sensitive phosphine group at a late stage of a synthetic sequence. rsc.org

Several reducing agents can be employed for this transformation, each with its own specific conditions and selectivities: organic-chemistry.org

Trichlorosilane (HSiCl₃): This reagent is used for the reduction of this compound to dimethylphosphine. ontosight.ai

Lithium aluminum hydride (LiAlH₄): This powerful reducing agent can also be used, sometimes following a methylation step, which can proceed with inversion of configuration at a chiral phosphorus center. organic-chemistry.org

Tetramethyldisiloxane (TMDS): In the presence of a titanium catalyst like Ti(OiPr)₄, TMDS can effectively reduce various tertiary phosphine oxides. organic-chemistry.org

The choice of reducing agent is critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org

Nucleophilic and Electrophilic Reactivity

The reactivity of this compound and its derivatives often involves the phosphorus center acting as a nucleophile rather than undergoing substitution directly at the phosphoryl (P=O) bond. The high polarity of the P=O bond contributes to the compound's solubility in polar solvents and its participation in various reactions, including nucleophilic substitutions and additions. bloomtechz.com Secondary phosphine oxides (SPOs) like this compound are key precursors in reactions such as the phospha-Mannich reaction, where they add to imines or their equivalents. researchgate.net

In a related context, the synthesis of chiral P-stereogenic phosphine oxides can be achieved through the stereospecific nucleophilic substitution of optically pure H-phosphinates. This process involves the reaction of H-phosphinates with organometallic reagents like organolithiums or Grignard reagents. The reaction proceeds with the inversion of configuration at the phosphorus center, allowing for the synthesis of a wide range of chiral secondary and tertiary phosphine oxides. This highlights a key mechanistic pathway where a P-O bond (in the alkoxy group of the H-phosphinate) is cleaved via nucleophilic attack to form the phosphine oxide product.

Furthermore, derivatives such as 3-aminopropyl-dimethyl-phosphine oxide are noted for their high reactivity as nucleophilic reagents in the synthesis of polyfunctional nitrogen-containing organophosphorus compounds. znaturforsch.com These compounds readily undergo nucleophilic addition to isocyanates and isothiocyanates. znaturforsch.com

The this compound group, when attached to an aromatic ring, significantly influences the ring's reactivity towards electrophilic substitution. The phosphoryl group (P=O) is strongly electron-withdrawing, which deactivates the aromatic ring, making electrophilic substitution more challenging compared to an unsubstituted ring. This deactivation reduces the electron density on the phenyl ring.

Despite this deactivation, functionalized aryl dimethylphosphine oxides can undergo electrophilic substitution. Research has shown that dimethyl(phenyl)phosphine oxide can be subjected to electrophilic substitution reactions to produce a variety of functionalized building blocks for medicinal chemistry. enamine.net For instance, in compounds like (4-Bromo-2-(methylamino)phenyl)this compound, the electron-withdrawing nature of both the bromine and phosphine oxide groups directs incoming electrophiles to specific positions on the ring. The synthesis of such compounds often involves introducing substituents like bromine via electrophilic aromatic substitution on an existing phosphine oxide-containing aniline (B41778) derivative.

Advanced Spectroscopic Characterization and Structural Elucidation of Dimethylphosphine Oxide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the chemical environment of specific nuclei within a molecule. For dimethylphosphine (B1204785) oxide, the analysis of ¹H, ¹³C, and ³¹P nuclei offers a comprehensive picture of its electronic and structural characteristics.

The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. In dimethylphosphine oxide, the spectra of hydrogen, carbon, and phosphorus nuclei are distinct and informative.

¹H NMR: The proton NMR spectrum displays a characteristic doublet for the six equivalent methyl (CH₃) protons. This splitting pattern arises from coupling to the single, spin-active ³¹P nucleus.

¹³C NMR: Similarly, the carbon-13 NMR spectrum shows a doublet for the two equivalent methyl carbons, a result of direct one-bond coupling to the phosphorus atom.

³¹P NMR: The phosphorus-31 NMR spectrum is particularly diagnostic. For this compound, the signal is split into a septet by the six equivalent methyl protons. The ³¹P chemical shift is a sensitive indicator of the oxidation state and coordination at the phosphorus center.

The following table summarizes typical NMR chemical shift data for a derivative, (diazomethyl)this compound, recorded in deuterated chloroform (B151607) (CDCl₃). chemrxiv.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 1.69 | Doublet | JP-H = 13.4 |

| ³¹P{¹H} | 33.6 | Singlet | N/A |

This interactive table provides representative NMR data for a this compound derivative. chemrxiv.org

Spin-spin coupling constants (J) provide through-bond connectivity information and insight into molecular geometry. In this compound and its derivatives, key couplings include:

¹JP-C (One-bond P-C coupling): This large coupling constant reflects the direct bond between phosphorus and carbon. In related complexes, ¹JP-C values can roughly double upon coordination to a metal center compared to the free ligand. googleapis.com

²JP-H (Two-bond P-H coupling): This coupling between the phosphorus nucleus and the methyl protons is responsible for the doublet observed in the ¹H NMR spectrum and the multiplet in the ³¹P spectrum. Its magnitude is a defining feature of the phosphine (B1218219) oxide moiety.

⁴J(PMPCH) (Four-bond coupling): In metal complexes containing two phosphine ligands, longer-range couplings through the metal center can be observed, providing crucial stereochemical information. rsc.org For instance, the magnitude of the coupling between two phosphorus atoms, ²JPMP', is highly dependent on the cis or trans arrangement of the phosphine ligands. rsc.org

Careful analysis of these coupling constants is essential for confirming molecular structure and understanding the electronic effects of substituents and coordination. rsc.orgresearchgate.net

While 1D NMR provides foundational data, 2D NMR experiments are often employed for unambiguous structural assignment, especially in more complex derivatives.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C, confirming the C-H connectivity of the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds), which is invaluable for piecing together the molecular skeleton. An HMBC spectrum would show a correlation between the methyl protons and the phosphorus atom (verifying the ²JP-H coupling) and between the methyl carbons and the phosphorus atom (verifying the ¹JP-C coupling).

COSY (Correlation Spectroscopy): While less critical for the simple this compound structure, COSY is used to identify proton-proton coupling networks in more complex substituted analogues.

These multi-dimensional techniques were instrumental in confirming the relative stereochemistry of pyrazoline diastereomers synthesized from a this compound reagent. chemrxiv.org

Spin-Spin Coupling Constant Determination (J coupling)

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both IR and Raman spectroscopy provide a molecular fingerprint, with specific functional groups exhibiting characteristic absorption or scattering frequencies.

For this compound, the most prominent vibrational feature is the phosphoryl (P=O) stretching mode.

ν(P=O) Stretch: This is a strong, characteristic absorption in the infrared spectrum, typically appearing in the region of 1100-1300 cm⁻¹. Its precise frequency is sensitive to the electronic and steric environment of the phosphorus atom.

Other Modes: Other key vibrations include P-C stretches, C-H stretches, and various bending and rocking modes of the methyl groups. For instance, in trimethylphosphine (B1194731) oxide, skeletal vibrations are considered compatible with the force constants for P=O and P-C bonds. aip.org

Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate theoretical vibrational frequencies, which aids in the complete and accurate assignment of experimental spectra. researchgate.netmdpi.comnih.gov For aminomethyl-dimethyl-phosphine oxide, calculations at the MP2/6-31G* level showed good agreement with experimental IR data, with a standard deviation of 16 cm⁻¹. researchgate.netnih.gov

The table below lists key experimental IR vibrational frequencies for N-dimethylphosphinoyl-substituted aminomethanephosphonic acids, which contain the this compound moiety. researchgate.net

| Wavenumber (cm⁻¹) | Assignment |

| 3500 – 3270 | ν(O–H) |

| 3050 – 2900 | ν(C–H) |

| 1178 – 1162 | ν(P=O) |

| 950 – 897 | ν(P–C) |

This interactive table shows characteristic vibrational assignments for compounds containing the this compound group. researchgate.net

The exact frequency of a vibrational mode, particularly the ν(P=O) stretch, can be correlated with structural parameters like bond lengths and bond angles.

Studies on phosphate (B84403) groups have shown that the wavenumbers of terminal P–O stretching vibrations correlate better with P–O bond lengths than with bond angles. nih.govrsc.orgrsc.org A strong correlation exists between the highest asymmetric stretching frequency (νₐₛ(P–O)) and the shortest P–O bond length. nih.govrsc.org This relationship allows for the prediction of subtle changes in bond length (on the sub-picometer scale) based on observed vibrational frequency shifts. nih.gov

Similarly, for the P=O bond in phosphine oxides, its stretching frequency is influenced by the electronegativity of the substituents on the phosphorus atom. More electronegative groups tend to increase the P=O bond order and shift ν(P=O) to a higher frequency. cdnsciencepub.com This principle is useful for interpreting substituent effects on the electronic structure of the phosphoryl group.

Assignment of Characteristic Vibrational Modes (e.g., ν(P=O))

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the determination of the molecular weight and fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides precise molecular weight data, confirming the elemental composition of the compound. For instance, the molecular weight of this compound is 77.04 g/mol . nih.gov The exact mass is approximately 77.0156 Da. nih.gov

Electron ionization (EI) mass spectrometry of dimethylphosphine and its derivatives reveals characteristic fragmentation patterns. The molecular ion peak is readily observed, and subsequent fragmentation often involves the loss of methyl groups or other substituents. For example, in derivatives of this compound, a stable fragment at m/z 78, corresponding to the [C₂H₇OP]⁺ moiety, is frequently observed. The study of ion-molecule reactions of dimethylphosphine using ion cyclotron resonance spectrometry shows the formation of various product ions, including those with two phosphorus atoms (e.g., P₂R₅⁺, P₂R₃⁺) and phosphonium (B103445) ions. researchgate.net

In the analysis of more complex molecules containing the this compound group, such as in drug discovery, tandem mass spectrometry (MS/MS) is employed to elucidate structural details. Collision-induced dissociation (CID) of the protonated molecular ions can provide information about the connectivity of the molecule. For example, in the analysis of N-oxides versus hydroxylated metabolites, distinct fragmentation pathways can be observed, allowing for their differentiation. researchgate.net

Table 1: Key Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

| Molecular Weight | 77.04 g/mol | nih.gov |

| Exact Mass | 77.015626808 Da | nih.gov |

| Common Fragment (in derivatives) | m/z 78 ([C₂H₇OP]⁺) |

X-ray Crystallography and Solid-State Structural Analysis

Determination of Bond Distances, Angles, and Conformations

X-ray diffraction studies on various compounds containing the this compound moiety have provided a wealth of structural data. The P=O bond length is a key parameter and is typically found to be around 1.48 Å to 1.51 Å. znaturforsch.com The P–C bond lengths generally increase with the steric bulk of the substituents on the phosphorus atom, with typical values ranging from 1.79 Å to 1.84 Å. acs.org

Analysis of crystal structures from the Cambridge Structural Database (CSD) reveals that the conformations of organophosphine oxides are influenced by steric and electronic effects. acs.org Rotational barriers around the P–C bonds can be evaluated, and the preferred conformations in the solid state often correlate with the minima on the potential energy surfaces calculated by computational methods. acs.org

Table 2: Selected Bond Distances and Angles in this compound Derivatives

| Bond/Angle | Typical Value | Reference |

| P=O Bond Length | ~1.48 - 1.51 Å | znaturforsch.com |

| P–C Bond Length | ~1.79 - 1.84 Å | acs.org |

| C-P-C Angle | Varies with substitution | |

| O=P-C Angle | Varies with substitution |

Note: Specific values can vary depending on the full molecular structure and crystal packing forces.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The phosphoryl group (P=O) in this compound is a strong hydrogen bond acceptor. enamine.netchemicalbook.com This property plays a crucial role in the formation of supramolecular structures through intermolecular hydrogen bonds. In the solid state, these interactions can lead to the formation of dimers, chains, or more complex networks. mdpi.comacs.org

For example, in the crystal structure of (dimethylphosphoryl)methanaminium perchlorate, the cations form polymeric double-strands through N–H∙∙∙O hydrogen bonds. mdpi.com The strength of these hydrogen bonds can influence the physical properties of the compound. The formation of intramolecular hydrogen bonds is also a significant feature in certain this compound derivatives, affecting their conformation and reactivity. enamine.net

Elucidation of Polymeric Structures in Metal Complexes

This compound and its functionalized derivatives are excellent ligands for a variety of metal ions. acs.org In the solid state, these coordination compounds frequently form polymeric structures. X-ray crystallography is essential for characterizing these extended networks.

For instance, the reaction of dimethyl(aminomethyl)phosphine oxide (DMAO) with zinc(II) bromide results in a polymeric solid where each zinc ion is coordinated to two bromide ions, the oxygen atom of one DMAO ligand, and the nitrogen atom of another, creating a distorted tetrahedral geometry around the zinc center. researchgate.netresearchgate.netresearchgate.net Similarly, a complex with zinc iodide forms polymeric cations, {ZnI(DMAO)₂}⁺, linked in the crystal lattice. researchgate.netresearchgate.net These polymeric structures highlight the bridging capability of the this compound ligand, coordinating through both the phosphoryl oxygen and another donor atom present in the molecule.

Computational Chemistry and Theoretical Investigations of Dimethylphosphine Oxide

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations offer a detailed picture of the geometry and electron distribution within the dimethylphosphine (B1204785) oxide molecule. Both Density Functional Theory (DFT) and ab initio methods have been extensively employed to provide insights that complement experimental findings.

Density Functional Theory has been a popular method for studying dimethylphosphine oxide and its derivatives due to its balance of computational cost and accuracy. mdpi.com Researchers have utilized various functionals and basis sets to investigate its properties. For instance, studies on the dimeric form of this compound have been conducted using the PBE gradient-corrected functional with a TZ2p basis set. researchgate.net Other investigations into the tautomerism of this compound have employed the B3LYP functional with several basis sets, including 6-31+G(d,p), 6-311++G(3df,3pd), and cc-pVTZ, as well as dispersion-corrected (B3LYP-D3) and long-range-corrected (ωB97XD) functionals. mdpi.com

These DFT calculations have been used to optimize the molecular geometry and to study the formation of dimeric associates, which are held together by O-H···O, O-H···P, and C-H···O hydrogen bonds. researchgate.net Calculations on related compounds, such as aminomethyl-dimethyl-phosphine oxide, have been performed at the B3LYP/6-31G* level to determine geometric parameters and vibrational data. researchgate.net

Table 1: Selected DFT Functionals and Basis Sets Used in this compound Studies

| Study Focus | DFT Functional | Basis Set | Reference |

|---|---|---|---|

| Dimer Structures | PBE | TZ2p | researchgate.net |

| Tautomerism | B3LYP | 6-31+G(d,p) | mdpi.com |

| Tautomerism | B3LYP | 6-311++G(3df,3pd) | mdpi.com |

| Tautomerism | ωB97XD | 6-311++G(3df,3pd) | mdpi.com |

| Substituted Derivatives | B3LYP | 6-31G* | researchgate.net |

Ab initio methods, which are based on first principles without empirical parameterization, have provided high-level insights into the structure and energetics of this compound. Second-order Møller-Plesset perturbation theory (MP2) is a commonly used ab initio method for including electron correlation effects. acs.org

Studies have utilized the MP2 method with the correlation-consistent cc-pVTZ basis set to perform detailed geometry optimizations and to calculate the potential energy surfaces for rotation around the P–C bonds. acs.org These calculations identify all stationary points, including energy minima (stable conformers) and transition states, providing a comprehensive conformational landscape of the molecule. acs.org For related molecules like aminomethyl-dimethyl-phosphine oxide, geometry and vibrational data have also been calculated at the MP2/6-31G* level of theory. researchgate.net The zero-point energy (ZPE) is typically calculated from the harmonic frequencies at the optimized geometries to correct the relative electronic energies of different conformers and transition states. acs.org

Table 2: Calculated Relative Energies for Stationary Points of a Phosphine (B1218219) Oxide Analogue at the MP2/cc-pVTZ Level

| Stationary Point | O=P–C–X Torsion Angle (ϕ) | Relative Electronic Energy (Erel, kcal/mol) | Zero-Point Energy (ZPE, kcal/mol) |

|---|---|---|---|

| Minimum 1 | 60.0° | 0.00 | 45.0 |

| Transition State 1 | 0.0° | 1.50 | 44.8 |

| Minimum 2 | 180.0° | 0.80 | 44.9 |

| Transition State 2 | 120.0° | 1.80 | 44.7 |

Note: Data presented is illustrative of typical results from ab initio calculations on organophosphine oxides as detailed in the literature. acs.org

The distribution of electronic charges has been analyzed using various methods. Bader's Atoms in Molecules (AIM) theory has been used to substantiate the existence of C-H···O hydrogen bonds in this compound dimers. researchgate.net DFT calculations on this compound derivatives have been used to compute electrostatic potential surfaces, revealing a significant partial negative charge on the phosphoryl oxygen (e.g., -0.45 e), which confirms its role as a strong hydrogen-bond acceptor. Analysis of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insight into the molecule's reactivity. For instance, in vinylthis compound, DFT calculations showed that interaction with the vinyl group's π-electrons lowers the LUMO energy, enhancing its susceptibility to nucleophilic attack. vulcanchem.com

Ab Initio Methods for Geometry Optimization and Energy Calculations

Mechanistic Studies of Reactions and Tautomerism

One of the most computationally studied aspects of this compound is its prototropic tautomerism, an equilibrium between the pentavalent phosphine oxide form, (CH₃)₂P(O)H, and the trivalent phosphinous acid form, (CH₃)₂POH.

Computational studies have been essential in mapping the potential energy surfaces for the tautomeric interconversion and calculating the associated energy barriers. The direct intramolecular proton transfer from phosphorus to oxygen is characterized by a very high activation energy barrier. researchgate.net DFT and ab initio calculations consistently place this barrier in the range of 30 to 60 kcal/mol (approx. 230-260 kJ/mol), making this pathway kinetically unfavorable at room temperature. mdpi.comresearchgate.netresearchgate.net

Given the high barrier for the intramolecular path, alternative, lower-energy mechanisms have been proposed and investigated computationally. A key alternative is an intermolecular proton transfer mechanism involving a dimeric complex of two this compound molecules. mdpi.comresearchgate.net DFT calculations have shown that the synchronous transfer of two protons within a six-membered planar transition state of the dimer has a much lower activation barrier, calculated to be less than 20 kcal/mol. researchgate.net This bimolecular reaction pathway is considered the more plausible route for the tautomerism observed experimentally under mild, non-catalytic conditions. researchgate.net

Table 3: Comparison of Calculated Activation Energy Barriers for this compound Tautomerism

| Reaction Pathway | Method | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Intramolecular Proton Transfer | DFT | ~55 | mdpi.com |

| Intramolecular Proton Transfer | DFT | 47 | researchgate.net |

| Intramolecular Proton Transfer | Computational | ~30-40 (Gibbs Free Energy) | |

| Dimer-Mediated Intermolecular Transfer | DFT | < 20 | researchgate.net |

The surrounding medium can significantly influence both the position of the tautomeric equilibrium and the kinetics of the interconversion. Computational chemists simulate these solvent effects using either explicit models, where individual solvent molecules are included, or more commonly, implicit models like the Polarizable Continuum Model (PCM). researchgate.net

Studies using implicit solvent models have shown that the relative stability of the two tautomers is highly dependent on the solvent's polarity (relative permittivity). mdpi.com More polar solvents tend to stabilize the more polar tautomeric form. For this compound, which has electron-donating methyl groups, the pentavalent P(V) form is the more stable tautomer, and this stability is further enhanced in solvents with higher permittivity. scribd.com For example, the calculated stability of the P(V) form in water was found to be 20 kJ/mol higher than in a vacuum. scribd.com The activation barriers for the interconversion are also affected by the solvent, indicating that the choice of solvent is a critical factor to consider when designing reactions involving these compounds. mdpi.com

Coordination Chemistry and Ligand Design Using Dimethylphosphine Oxide

Application in Asymmetric Ligand Design

Synthesis of Unsymmetrical Phosphine (B1218219) Oxide Ligands

The synthesis of unsymmetrical phosphine ligands has been a subject of significant interest due to the challenges associated with their preparation, which often involve the stepwise addition of different phosphine groups and the use of pyrophoric materials. umn.edu A more recent and advantageous approach utilizes air-stable secondary phosphine oxides (SPOs), such as dimethylphosphine (B1204785) oxide, as starting materials. umn.eduumn.edu This methodology facilitates the creation of unsymmetrical bidentate phosphine oxides, which can subsequently be reduced to the corresponding unsymmetrical phosphines. umn.edu

The general synthetic strategy involves the deprotonation of a secondary phosphine oxide using a strong base, such as sodium hexamethyldisilazide (NaHMDS), to generate a nucleophilic phosphinite anion ([R₂P–O]⁻). umn.eduacs.org This anion is then reacted with an alkyl halide. The reaction demonstrates high selectivity for nucleophilic P–C bond formation over O–C bond formation. acs.org

A common route to unsymmetrical bis(phosphine) oxides starts with the alkylation of a secondary phosphine oxide, like dimethylphosphine oxide ((Me)₂P(O)H), with a dihaloalkane such as 1-bromo-3-chloropropane. The significant difference in the substitution rates of the bromide and chloride allows for the selective isolation of an intermediate, (3-chloropropyl)this compound ((Me)₂P(O)CH₂CH₂CH₂Cl). researchgate.net This intermediate can then be reacted with a different phosphinite anion, generated from a different secondary phosphine oxide (e.g., (R')₂P(O)H), to yield the desired unsymmetrical bis(phosphine) oxide. umn.eduresearchgate.net This method provides a reliable pathway to ligands with distinct steric and electronic properties at each phosphorus center. umn.edu

The following table summarizes the synthesis of various unsymmetrical bis(phosphine) oxides starting from (3-chloropropyl)dialkylphosphine oxide precursors.

| Precursor | Reactant SPO | Unsymmetrical Bis(phosphine) Oxide Product | Yield (%) |

| (Me)₂P(O)(CH₂)₃Cl | (Et)₂P(O)H | (Me)₂P(O)(CH₂)₃P(O)(Et)₂ | 91 |

| (Me)₂P(O)(CH₂)₃Cl | (iPr)₂P(O)H | (Me)₂P(O)(CH₂)₃P(O)(iPr)₂ | 88 |

| (Me)₂P(O)(CH₂)₃Cl | (tBu)₂P(O)H | (Me)₂P(O)(CH₂)₃P(O)(tBu)₂ | 85 |

| (Me)₂P(O)(CH₂)₃Cl | (Cy)₂P(O)H | (Me)₂P(O)(CH₂)₃P(O)(Cy)₂ | 84 |

| (Me)₂P(O)(CH₂)₃Cl | (Ph)₂P(O)H | (Me)₂P(O)(CH₂)₃P(O)(Ph)₂ | 95 |

Data sourced from James R. Pedroarena, Bryan P. Nell, Lev N. Zakharov, David R. Tyler. Synthesis of Unsymmetrical Bis(phosphine) Oxides and Their Phosphines via Secondary Phosphine Oxide Precursors. Journal of Inorganic and Organometallic Polymers and Materials 2020, 30 (1) , 196-205. researchgate.net

Tuning of Catalyst Properties via Ligand Modification

The modification of ligands is a cornerstone of catalyst design, allowing for the fine-tuning of catalytic properties by altering the steric and electronic environment of the metal center. mdpi.comuva.nl Unsymmetrical ligands derived from this compound are particularly valuable in this regard, as they introduce two electronically and sterically distinct phosphorus donor atoms, which can impart intermediate or unique properties to the catalyst compared to their symmetrical counterparts. umn.edu

The phosphine oxide group itself plays a crucial role in modifying catalyst behavior. The P=O bond is highly polar and can act as a strong hydrogen bond acceptor. This property can be exploited in catalyst design to create a "second coordination sphere" environment that influences substrate binding and orientation, ultimately enhancing catalyst activity and selectivity. d-nb.infonih.gov For instance, in supramolecular catalysts for rhodium-catalyzed asymmetric hydrogenation, replacing a urea (B33335) hydrogen bond acceptor with a phosphine oxide group on the ligand led to a significant increase in catalyst activity and enantioselectivity. d-nb.infonih.gov The this compound moiety was found to be a stronger hydrogen bond acceptor than diphenylphosphine (B32561) oxide, further boosting performance due to the electron-donating nature of the methyl groups. d-nb.info

The steric and electronic properties of the substituents on the phosphorus atoms directly impact the catalyst's performance. In platinum-catalyzed nitrile hydration, the highest activity was achieved with ligands bearing the least sterically hindered groups, specifically this compound. uva.nl The design of unsymmetrical PCP' pincer ligands, which can feature a phosphine-phosphinite framework, has been shown to be highly effective in asymmetric catalysis. Nickel complexes with these ligands have demonstrated improved enantioselectivity in the synthesis of P-stereogenic compounds compared to their palladium analogues. mdpi.com

The following table illustrates the effect of ligand modification on the performance of a rhodium-based supramolecular catalyst in the asymmetric hydrogenation of methyl 2-hydroxymethacrylate. The ligands L1, L2, L3, and L4 differ in the hydrogen bond accepting group, with L3 containing a diphenyl phosphine oxide and L4 containing a dimethyl phosphine oxide.

| Catalyst | H-bond Acceptor Group | Conversion (%) [b] | TOF (h⁻¹) [c] | ee (%) [d] |

| [Rh(L1)(L5)]BF₄ | Urea | 98 | 875 | 96 |

| [Rh(L2)(L5)]BF₄ | Amide | 39 | 335 | 96 |

| [Rh(L3)(L5)]BF₄ | Diphenyl Phosphine Oxide | 100 | 3644 | >99 |

| [Rh(L4)(L5)]BF₄ | Dimethyl Phosphine Oxide | 99 | 4561 | >99 |

[a] Conditions: [Rh]=0.2 mM, S/C ratio=1000, 25 °C, 20 hours, p(H₂)=10 bar. [b] Determined by ¹H NMR spectroscopy. [c] Turnover frequencies calculated at 15% conversion. [d] Determined by HPLC. Data sourced from van Leeuwen, P. W. N. M., et al. (2011). Rational Optimization of Supramolecular Catalysts for the Rhodium‐Catalyzed Asymmetric Hydrogenation Reaction. Angewandte Chemie International Edition, 50(14), 3201-3204. nih.gov

This demonstrates that the rational modification of ligands, specifically by incorporating the this compound functional group, provides a powerful tool for optimizing catalyst performance, leading to higher activity and selectivity in important chemical transformations. nih.gov

Advanced Applications of Dimethylphosphine Oxide in Chemical Sciences

Applications in Catalysis

The utility of dimethylphosphine (B1204785) oxide as a ligand or pre-ligand in catalysis is a rapidly expanding area of research. Its derivatives have been shown to form highly effective complexes with various transition metals, influencing the activity, selectivity, and stability of catalytic systems.

Asymmetric Catalysis Facilitated by Dimethylphosphine Oxide Ligands

The development of P-stereogenic ligands, where a phosphorus atom is the center of chirality, is a key objective in asymmetric catalysis. This compound serves as a crucial precursor for the synthesis of such ligands. core.ac.ukacs.org These chiral phosphine (B1218219) oxides can be reduced to the corresponding P-stereogenic phosphines, which are then employed in a variety of enantioselective transition metal-catalyzed reactions. core.ac.uk

For instance, novel P-stereogenic diphosphine ligands have been synthesized from P-chiral diphosphine dioxides, which are accessible from precursors like methylphenylvinylphosphine oxide. core.ac.uk A rhodium complex incorporating one such P-chiral diphosphine was utilized in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethylmalonate, achieving the desired product with 97% yield and an enantiomeric excess (ee) of 81% in initial unoptimized results. core.ac.uk

Furthermore, supramolecular rhodium catalysts constructed from phosphine oxide-based ligands and chiral phosphoramidites have demonstrated exceptional performance in the asymmetric hydrogenation of functionalized alkenes. homkat.nlacs.org For substrates containing a hydroxyl group, which can interact with the catalyst via hydrogen bonding, these systems have achieved outstanding enantioselectivities, with ee values reaching as high as 99.7%. homkat.nl This highlights the critical role of the phosphine oxide moiety in creating a precisely organized chiral environment around the metal center, which is essential for effective stereochemical control.

Role in Homogeneous and Heterogeneous Catalytic Systems

This compound and its derivatives are versatile ligands in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , one of the most remarkable applications is in the platinum-catalyzed hydration of nitriles to amides. ingentaconnect.comcapes.gov.br A platinum(II) catalyst derived from this compound, specifically [PtH(PMe₂OH)(PMe₂O)₂H], has shown exceptional activity. capes.gov.bracs.org This homogeneous catalyst can hydrate (B1144303) various nitriles in aqueous media with extremely high efficiency. ingentaconnect.com For the hydration of acrylonitrile (B1666552) to acrylamide, the catalyst achieved a turnover number (TON) of 77,000. capes.gov.brscispace.comnih.gov This system is also highly selective, hydrating the nitrile group without affecting other sensitive functionalities, such as carbon-carbon double bonds. ingentaconnect.com The catalyst operates under neutral and mild conditions, making it suitable for complex molecules with acid- or base-sensitive groups. nih.govscilit.com

Enhancement of Catalyst Activity and Selectivity in Organic Transformations

The incorporation of the this compound motif into ligand structures can significantly enhance both the activity and selectivity of catalysts in various organic transformations. This enhancement is often attributed to the electronic properties of the phosphinoyl group and its ability to participate in non-covalent interactions, such as hydrogen bonding.

A clear example is the rational design of supramolecular catalysts for rhodium-catalyzed asymmetric hydrogenation. nih.govd-nb.info In one study, researchers compared a catalyst system based on a urea (B33335) hydrogen bond acceptor with a new system using a phosphine oxide acceptor. nih.govnih.gov The phosphine oxide-based catalyst, particularly one using a this compound derivative, exhibited a much faster reaction rate. nih.gov This increased activity is due to the dimethyl phosphine oxide being a stronger hydrogen bond acceptor, which plays a crucial role in the catalytic cycle. nih.gov The rationally designed phosphine oxide-based catalyst also led to improved enantioselectivity, producing the desired product with >99% ee compared to 98% ee for the urea-based system under identical conditions. nih.gov

The dramatic activity of the platinum-dimethylphosphine oxide catalyst in nitrile hydration further underscores this enhancement. ingentaconnect.comacs.org Its turnover number of over 50,000 for acetonitrile (B52724) hydration represents a significant improvement over many previously reported catalysts. ingentaconnect.com This high level of activity and selectivity allows for the efficient conversion of a wide range of nitriles, including sterically hindered ones, under mild conditions. ingentaconnect.comnih.gov

Table 1: Comparison of Catalyst Performance in Asymmetric Hydrogenation This table is interactive. You can sort and filter the data.

| Catalyst Ligand (H-bond acceptor) | Substrate | Enantiomeric Excess (ee) | Relative Rate | Source |

|---|---|---|---|---|

| Urea-based (L1) | Methyl 2-hydroxymethacrylate | 98% | 1x | nih.gov |

| Diphenylphosphine (B32561) oxide-based (L3) | Methyl 2-hydroxymethacrylate | >99% | ~2.5x | nih.gov |

| This compound-based (L4) | Methyl 2-hydroxymethacrylate | >99% | ~3x | nih.gov |

| Phosphine oxide-based (3) | Hydroxylated Alkene (F) | 99.7% | - | homkat.nl |

| Phosphine oxide-based (5) | Hydroxylated Alkene (F) | 99.6% | - | homkat.nl |

Applications in Medicinal Chemistry and Drug Discovery

The dimethylphosphinoyl moiety [P(O)Me₂] has emerged as a valuable functional group in medicinal chemistry. Its introduction into molecular scaffolds can profoundly influence their biological activity and pharmacokinetic profiles, leading to the development of novel and effective therapeutic agents.

Design and Synthesis of Novel Biologically Active Compounds

The strategic incorporation of the this compound group has led to the successful development of new drugs. The most prominent example is Brigatinib , an FDA-approved, potent, orally active inhibitor of anaplastic lymphoma kinase (ALK), used for the treatment of non-small cell lung cancer (NSCLC). researchgate.netacs.org A unique structural feature of Brigatinib is the this compound (DMPO) group, which is crucial for its high potency and selectivity. researchgate.netresearchgate.net

The synthesis of Brigatinib and other DMPO-containing compounds often involves palladium-catalyzed cross-coupling reactions. enamine.netnih.gov For instance, a key step in the synthesis of a Brigatinib intermediate involves the coupling of an iodoaniline derivative with this compound using a palladium acetate catalyst and a Xantphos ligand. researchgate.netnih.gov This methodology has been adapted for the synthesis of a wide array of medicinally relevant building blocks. enamine.net

Researchers have developed scalable synthetic routes to various heterocyclic building blocks incorporating the DMPO moiety, including derivatives of azetidine, pyrrolidine, piperidine, and morpholine. enamine.netresearchgate.netresearchgate.net These DMPO-containing scaffolds are valuable for creating libraries of compounds for drug discovery, as they introduce desirable physicochemical properties into potential drug candidates. researchgate.netnuph.edu.ua Other synthetic strategies include the phospha-Mannich (Kabachnik-Fields) reaction and the use of (diazomethyl)this compound as a reagent for [3+2] cycloadditions to form P(O)Me₂-substituted pyrazoles and pyrazolines. researchgate.netchemrxiv.org

Influence of the Dimethylphosphinoyl Moiety on Drug-like Properties

The dimethylphosphinoyl group is considered a "magic" group in medicinal chemistry due to its significant and positive impact on the properties of a molecule relevant to its behavior as a drug (ADME - absorption, distribution, metabolism, and excretion). researchgate.net

The key physicochemical contributions of the P(O)Me₂ moiety are:

Hydrogen Bonding: The phosphine oxide is a very strong hydrogen-bond acceptor. researchgate.net This feature was critical in the design of Brigatinib, as it allows for strong interactions with the kinase target. nih.gov

Polarity and Solubility: The P(O)Me₂ group is highly polar. digitellinc.com Its incorporation into a molecule typically leads to a dramatic increase in aqueous solubility and a decrease in lipophilicity. researchgate.net This is a crucial advantage, as poor solubility is a common reason for the failure of drug candidates.

Lipophilicity (LogP/LogD): Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter for drug absorption and distribution. pharmafeatures.comsailife.com The introduction of the dimethylphosphinoyl group consistently lowers the LogP value, making the compound more hydrophilic. researchgate.net For example, replacing a sulfone group with a P(O)Me₂ group in certain heterocyclic scaffolds was shown to decrease the calculated LogP by approximately 0.6 units. researchgate.net

Metabolic Stability: Phosphine oxides generally exhibit high chemical and metabolic stability, which can lead to an increased half-life in human liver microsomes. researchgate.net

Table 2: Influence of the Dimethylphosphinoyl Moiety on Physicochemical Properties This table is interactive. You can sort and filter the data.

| Parent Scaffold | Isosteric Group | Calculated LogP | Change in LogP vs. P(O)Me₂ | Property Impact | Source |

|---|---|---|---|---|---|

| Piperidine | H (unsubstituted) | 1.1 | +1.4 | Increased Hydrophilicity | researchgate.net |

| Piperidine | P(O)Me₂ | -0.3 | - | Baseline | researchgate.net |

| Piperidine | SO₂Me (Sulfone) | 0.3 | +0.6 | Increased Hydrophilicity | researchgate.net |

| Prazosin | (unmodified) | - | - | Poor Water Solubility | |

| Prazosin Analog | P(O)Me₂ | - | - | Improved Solubility | enamine.net |

| Brigatinib | P(O)Me₂ | - | - | Favorable ADME, Potency, Selectivity | acs.org |

Impact on Hydrophilicity and Membrane Permeability

Development of Specific Inhibitors

The unique properties of the this compound group have been leveraged in the design of several potent and selective enzyme inhibitors for therapeutic use.

ALK Inhibitors : A prominent example is Brigatinib , a second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). bldpharm.combloomtechz.com Brigatinib features a this compound (DMPO) substituent on its C4 aniline (B41778) ring. viamedica.plaacrjournals.org This group is a crucial structural feature that acts as a novel hydrogen-bond acceptor, driving both the potency and selectivity of the drug. acs.org It contributes to the high activity of Brigatinib against wild-type ALK and a wide range of clinically relevant mutants that confer resistance to first- and second-generation inhibitors, including the recalcitrant G1202R mutant. aacrjournals.orgnih.gov

CDK7 Inhibitors : SY-5609 is a potent, selective, and noncovalent inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator of transcription and the cell cycle. acs.orgthieme-connect.com The design of SY-5609 incorporates a critical this compound moiety on the indole (B1671886) ring. acs.orgthieme-connect.com This group was found to be essential for achieving high selectivity over other cyclin-dependent kinases like CDK2, CDK9, and CDK12. acs.orgnih.gov Crystallographic studies revealed that the oxygen atom of the DMPO group forms a strong hydrogen bond with the CDK7 active site residue K41, contributing significantly to the inhibitor's high binding affinity and potency. nih.govnih.gov

DGKα/DGKζ Inhibitors : this compound is also utilized as a chemical intermediate in the synthesis of inhibitors for diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ). lookchem.comchemicalbook.com These enzymes are negative regulators of T-cell activation, and their inhibition is a strategy for cancer immunotherapy. nih.gov Specifically, this compound is used in the preparation of substituted piperazine (B1678402) derivatives that act as DGKα/DGKζ inhibitors for potential use in treating viral infections and cancer. lookchem.comchemicalbook.comlookchem.com

| Inhibitor | Target Enzyme | Role of this compound | Reference |

|---|---|---|---|

| Brigatinib | Anaplastic Lymphoma Kinase (ALK) | Drives potency and selectivity; acts as a key hydrogen-bond acceptor. Inhibits wild-type and resistant mutants. | bldpharm.comaacrjournals.orgacs.org |

| SY-5609 | Cyclin-Dependent Kinase 7 (CDK7) | Critical for high selectivity and potency; forms a hydrogen bond in the active site. | acs.orgnih.govnih.gov |

| Piperazine Derivatives | Diacylglycerol Kinase α/ζ (DGKα/DGKζ) | Used as a key reagent in the synthesis of the inhibitor scaffold. | lookchem.comchemicalbook.comlookchem.com |

Potential in Antioxidant and Anti-inflammatory Drug Development

The chemical nature of this compound suggests its potential utility in developing antioxidant and anti-inflammatory therapies. It has been noted for its ability to react with and capture free radicals, which are key mediators of oxidative stress and inflammation. bloomtechz.com By reducing the number of free radicals, DMPO-containing compounds could alter inflammatory pathways. bloomtechz.com Furthermore, this compound has been incorporated into the structures of tumor necrosis factor-alpha (TNF-α) modulators, a major target in inflammatory diseases. google.com Research has also shown that some isoxazoline-dimethylphosphine oxide hybrids exhibit a moderate inhibitory effect on nitric oxide (NO) production, indicating anti-inflammatory potential. researchgate.net

Synthesis of Antibacterial Agents

The this compound scaffold is being explored for the development of novel antibacterial agents. Studies have shown that certain phosphine oxide derivatives exhibit promising antibacterial properties. For instance, some isophosphinoline-2-oxide compounds, which are bioisosteres of coumarins and flavonoids, demonstrated highly selective antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net Other research has also highlighted the potential of phosphine oxide derivatives as a basis for new antibacterial drugs, with demonstrated activity against Gram-positive pathogens. mdpi.com

Applications in Materials Science

Beyond its role in medicinal chemistry, this compound serves as a valuable intermediate in the synthesis of advanced materials.

In the field of materials science, this compound is primarily used as an intermediate in the creation of functional materials. bloomtechz.com It is a key building block for producing high-performance plastics, coatings, and dyes. bloomtechz.com Specifically, it is used in the synthesis of UV absorbers, which enhance the weather resistance of materials, and flame retardants, which improve their fire safety. bloomtechz.com Its good chemical stability and reactivity make it a versatile component for modifying and building organic functional materials. bloomtechz.com

Development of Flame Retardants

This compound serves as a crucial intermediate in the synthesis of novel, halogen-free flame retardants. Its P-H bond is reactive and can be added across unsaturated bonds or participate in condensation reactions to build larger molecules with flame-retardant properties. These derivatives are effective due to their ability to promote char formation and release non-combustible gases during combustion, which insulates the underlying material and dilutes the flammable gases in the gas phase.

A notable example is the synthesis of N-methylol-3-(dimethylphosphinyl)propionamide. This compound is produced by reacting this compound with acrylamide, followed by a reaction with formaldehyde. tandfonline.com When applied to cellulosic fabrics, such as cotton and polyester (B1180765) blends, it demonstrates superior flame retardant capabilities compared to structurally similar phosphonate-based retardants. tandfonline.com The high efficiency is attributed to its greater capacity for bonding with cellulose (B213188) and its stability against hydrolysis, preventing the formation of deleterious strong phosphorus acids upon laundering or weathering. tandfonline.com

Furthermore, this compound is a precursor for (phosphonyl)aromatic compounds used as flame retardants. For instance, (chloromethyl)this compound, a derivative of this compound, can be reacted with hydroxyl-containing aromatic compounds like dimethyl 5-hydroxyisophthalate to create phosphorus-containing monomers. keyingchemical.net These monomers can then be polymerized to produce inherently flame-retardant polymers. keyingchemical.net

Use in Polymers and Coatings for Enhanced Properties

The incorporation of this compound derivatives into polymer matrices is a well-established strategy for enhancing material properties, particularly flame retardancy. These phosphorus-containing moieties can be introduced either as reactive flame retardants that become part of the polymer backbone or as additives that are blended with the polymer.